4-Thiomethyl-4'-thiomorpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

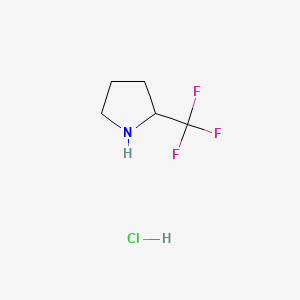

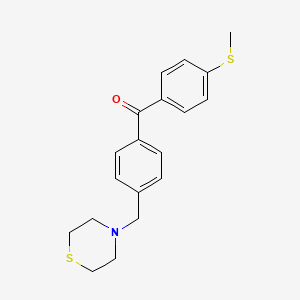

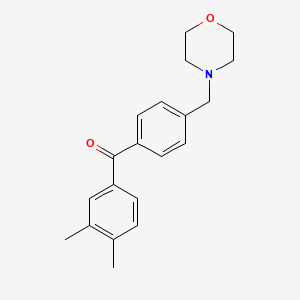

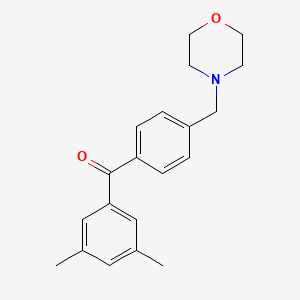

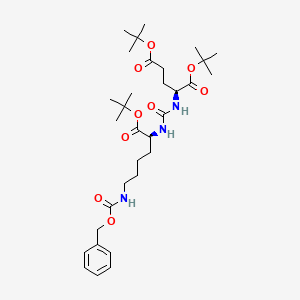

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound . The molecule contains a total of 46 bonds, including 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 sulfides . It consists of 44 atoms: 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Sulfur atoms .

Molecular Structure Analysis

The molecular structure of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is complex, with a total of 46 bonds. It includes 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 2 sulfides .科学的研究の応用

1. Antineoplastic Applications

A study conducted by Al‐Ghorbani et al. (2017) synthesized a series of novel benzophenone analogues, including those with morpholine conjugation, which were evaluated for their antiproliferative activity against various types of neoplastic cells. The findings indicated that certain structural modifications, including a methyl group on the B ring of benzophenone, were essential for antiproliferative activity. These compounds exhibited potential in cancer progression inhibition through mechanisms like cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).

2. Photochemical Properties

Dormán et al. (2016) discussed the wide applications of benzophenone (BP) photochemistry in bioorganic chemistry and material science. BP photophores, upon excitation, form a biradicaloid triplet state, which has numerous applications in biological and material sciences, such as binding site mapping and surface grafting (Dormán et al., 2016).

3. Synthesis and Antitumor Activity

Kumazawa et al. (1997) synthesized novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, which exhibited significant cytotoxic activity against various cancer cells in vitro. These compounds also showed considerable antitumor activity in vivo, indicating their potential as antineoplastic agents (Kumazawa et al., 1997).

4. Environmental Applications

Zhou et al. (2018) focused on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenones from water. Their study highlights the importance of developing cost-effective and environmentally friendly methods for the removal of potentially harmful compounds like benzophenones from water sources (Zhou et al., 2018).

5. Photoreactive Polymer Research

Lin et al. (2015) synthesized photoreactive polymers bearing zwitterionic phosphorylcholine and benzophenone groups, which were used as surface modifiers for biomaterials. These polymers, sensitive to UV irradiation, have applications in creating highly hydrophilic surfaces with potential biomedical applications (Lin et al., 2015).

6. Photopolymerization Initiators

Fouassier et al. (1995) explored the efficiency of photoinitiators of polymerization, focusing on benzophenone derivatives. Their research provides insights into the excited state properties of these compounds and their applications in photopolymerization processes, highlighting the impact of molecular substitutions on reactivity (Fouassier et al., 1995).

特性

IUPAC Name |

(4-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXFKZVRFDKHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642910 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-57-5 |

Source

|

| Record name | [4-(Methylthio)phenyl][4-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)